molecular formula C20H23NO4 B2514044 1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1210857-52-5

1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2514044
CAS No.: 1210857-52-5
M. Wt: 341.407
InChI Key: AHYIIMIQNOXPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on related compounds has focused on their synthesis and structural analysis. For instance, a study detailed the crystal structure of a compound with a similar structure, emphasizing the geometry of its pyrrolidine ring and the weak intermolecular hydrogen bond involving the carbonyl O atom (Butcher, Bakare, & John, 2006). Another investigation synthesized and characterized compounds through spectroscopic methods and X-ray diffraction, providing insight into their molecular structures and potential interactions (Lakshminarayana et al., 2009).

Biochemical Analysis

Biochemical Properties

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . The interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with cytochrome P450 enzymes, influencing the metabolism of other drugs and endogenous compounds .

Cellular Effects

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, the compound can interact with nuclear receptors, influencing gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound in vitro and in vivo has revealed sustained effects on cellular signaling and metabolism, indicating its potential for prolonged biochemical activity .

Dosage Effects in Animal Models

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues . Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-7-4-14(5-8-17)16-10-11-21(13-16)20(22)15-6-9-18(24-2)19(12-15)25-3/h4-9,12,16H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIIMIQNOXPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.